molecular formula C18H24N4O4 B4800765 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(morpholin-4-yl)ethyl]butanamide

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(morpholin-4-yl)ethyl]butanamide

Cat. No.: B4800765
M. Wt: 360.4 g/mol
InChI Key: LAJJAGFWRSLPHW-UHFFFAOYSA-N
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Description

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(morpholin-4-yl)ethyl]butanamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a morpholine ring, and a butanamide side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(morpholin-4-yl)ethyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 2-position can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the Butanamide Side Chain: The butanamide side chain can be attached through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Incorporation of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(morpholin-4-yl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the quinazolinone core can be reduced to form alcohols.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(morpholin-4-yl)ethyl]butanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(morpholin-4-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-ethylbutanamide: Similar structure but lacks the morpholine ring.

    4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(piperidin-4-yl)ethyl]butanamide: Similar structure but contains a piperidine ring instead of a morpholine ring.

Uniqueness

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(morpholin-4-yl)ethyl]butanamide is unique due to the presence of the morpholine ring, which can impart distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-morpholin-4-ylethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c23-16(19-7-9-21-10-12-26-13-11-21)6-3-8-22-17(24)14-4-1-2-5-15(14)20-18(22)25/h1-2,4-5H,3,6-13H2,(H,19,23)(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJJAGFWRSLPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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